5-HT2A and 5-HT2C Receptor Antagonist Potency: (R)-Roemerine vs. (S)-Roemerine and (R)-Nuciferine
In a head-to-head functional antagonist assay using the TGFα shedding model at human 5-HT2 receptor subtypes, (R)-roemerine was the most potent compound tested at 5-HT2A and 5-HT2C receptors [1]. At 5-HT2A, (R)-roemerine (pKb = 7.97 ± 0.18; Kb = 10.8 nM) was 4-fold more potent than (S)-roemerine (pKb = 7.37 ± 0.10; Kb = 42.9 nM) and 6-fold more potent than (R)-nuciferine (pKb = 7.18 ± 0.03; Kb = 65.3 nM). At 5-HT2C, (R)-roemerine (pKb = 7.82 ± 0.08; Kb = 15.1 nM) was 5-fold more potent than (S)-roemerine (pKb = 7.12 ± 0.13; Kb = 76.9 nM) and approximately 2.4-fold more potent than (R)-nuciferine (pKb = 7.44 ± 0.01; Kb = 36.4 nM). (R)-Roemerine also displayed >6-fold selectivity for 5-HT2A and 5-HT2C over the 5-HT2B receptor subtype [1].
| Evidence Dimension | Functional antagonist potency at human 5-HT2 receptor subtypes (TGFα shedding assay) |
|---|---|
| Target Compound Data | (R)-Roemerine: 5-HT2A pKb = 7.97 ± 0.18 (Kb = 10.8 nM); 5-HT2C pKb = 7.82 ± 0.08 (Kb = 15.1 nM); 5-HT2B pKb = 7.08 ± 0.43 (Kb = 84.0 nM) |
| Comparator Or Baseline | (S)-Roemerine: 5-HT2A pKb = 7.37 ± 0.10 (Kb = 42.9 nM); 5-HT2C pKb = 7.12 ± 0.13 (Kb = 76.9 nM). (R)-Nuciferine: 5-HT2A pKb = 7.18 ± 0.03 (Kb = 65.3 nM); 5-HT2C pKb = 7.44 ± 0.01 (Kb = 36.4 nM). Ketanserin (positive control): 5-HT2A pKb = 8.69 ± 0.03 (Kb = 2.0 nM) |
| Quantified Difference | At 5-HT2A: (R)-roemerine is 4.0-fold more potent than (S)-roemerine (Kb ratio 42.9/10.8) and 6.0-fold more potent than (R)-nuciferine (Kb ratio 65.3/10.8). 5-HT2A/5-HT2B selectivity = 8-fold; 5-HT2C/5-HT2B selectivity = 6-fold |
| Conditions | Human 5-HT2A, 5-HT2B, 5-HT2C receptors expressed in HEK293 cells; TGFα shedding assay; pKb values calculated from pIC50 curves; n ≥ 2 independent experiments |
Why This Matters
For researchers requiring a potent 5-HT2A/C antagonist tool compound, (R)-roemerine provides the highest potency among naturally occurring aporphines identified to date, with an enantiomeric potency advantage that racemic or (S)-configured material cannot replicate.
- [1] Heng, H.L., Chee, C.F., Chin, S.P., Ouyang, Y., Wang, H., Buckle, M.J.C., Herr, D.R., Paterson, I.C., Doughty, S.W., Abd. Rahman, N., Chung, L.Y. (2018) Synthesis and evaluation of nuciferine and roemerine enantiomers as 5-HT2 and α1 receptor antagonists. MedChemComm, 9(3), 576–582. Table 1. View Source
